molecular formula C20H23NO2 B1209876 Atherosperminine CAS No. 5531-98-6

Atherosperminine

Cat. No. B1209876
CAS RN: 5531-98-6
M. Wt: 309.4 g/mol
InChI Key: UZZFAUDNCIFFPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Atherosperminine is C20H23NO2 . The IUPAC name is 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine . The molecular weight is 309.4 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Atherosperminine are not available, it’s important to note that the compound’s structure and functional groups would play a significant role in its reactivity .


Physical And Chemical Properties Analysis

Atherosperminine has a molecular weight of 309.4 g/mol . It has a XLogP3-AA value of 4.7, which is a measure of its hydrophobicity .

Scientific Research Applications

Antiplasmodial Activity

Atherosperminine has been found to have strong antiplasmodial activity . It was isolated from the stem bark of Cryptocarya nigra, which showed strong in vitro inhibition of Plasmodium falciparum growth . The IC50 value of Atherosperminine for antiplasmodial activity is 5.80 μM .

Antioxidant Activity

Atherosperminine also exhibits antioxidant activity . It has been found to have scavenging activity towards the free radical DPPH, with an IC50 of 29.56 µg/mL .

Antimicrobial Activity

Research on the leaves of Polyalthia lateriflora, which contain Atherosperminine, has shown significant antimicrobial activity . The isolated compounds and crude extract were tested for their antibacterial potential against several microorganisms including P. aeruginosa, E. coli, S. aureus, B. subtilis and Saccharomyces cerevisiae .

Anticancer Activity

While there is no direct evidence of Atherosperminine’s anticancer activity, the Polyalthia genus, which includes plants that contain Atherosperminine, has been investigated as a source of many potential compounds reported to have anticancer activity .

Antibacterial Activity

The Polyalthia genus has also been reported to have antibacterial activity . This suggests that Atherosperminine, as a compound found in these plants, may contribute to this activity.

Antifungal Activity

Similarly, the Polyalthia genus has been reported to have antifungal activity . This suggests that Atherosperminine may also have potential antifungal applications.

Safety And Hazards

When handling Atherosperminine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Atherosperminine research are not available, the compound’s dopamine-receptor activities suggest potential applications in neurological and psychiatric research . Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFAUDNCIFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970641
Record name 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Atherosperminine

CAS RN

5531-98-6
Record name 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5531-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atherospermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atherosperminine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93678
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atherosperminine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV2JRL6MCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 200 °C
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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